molecular formula C18H20N4O5S B14956262 5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

Cat. No.: B14956262
M. Wt: 404.4 g/mol
InChI Key: CWWCWJSSLBMORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide is a complex organic compound that features a trimethoxyphenyl group, an indole core, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Trimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Thiazole Moiety: This can be synthesized via Hantzsch thiazole synthesis or other thiazole-forming reactions.

    Coupling Reactions: The final steps involve coupling the different moieties under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 can be used.

    Reduction: Common reducing agents include NaBH4 and LiAlH4.

    Substitution: Conditions vary depending on the specific substitution but can include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions disrupt cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H20N4O5S

Molecular Weight

404.4 g/mol

IUPAC Name

5,6,7-trimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H20N4O5S/c1-25-12-9-10-8-11(21-14(10)16(27-3)15(12)26-2)17(24)19-5-4-13(23)22-18-20-6-7-28-18/h6-9,21H,4-5H2,1-3H3,(H,19,24)(H,20,22,23)

InChI Key

CWWCWJSSLBMORZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=NC=CS3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.